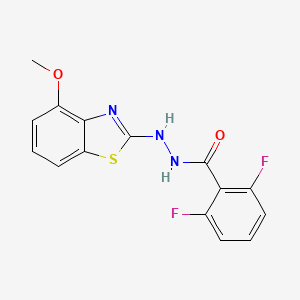

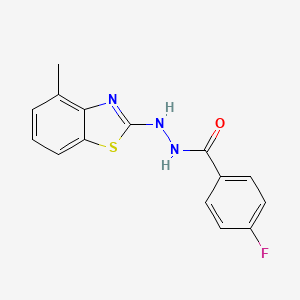

4-fluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-fluoro-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide” is a chemical compound with the molecular formula CHFNOS . It is related to benzothiazole compounds, which have been studied for their anti-tubercular properties .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-fluoro-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide” are not provided in the sources. The molecular formula is CHFNOS and the average mass is 430.451 Da .Aplicaciones Científicas De Investigación

Antioxidant Activity

Thiazole derivatives, which include the compound , have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic and Anti-inflammatory Activity

Thiazole derivatives have been reported to have analgesic (pain-relieving) and anti-inflammatory properties . This suggests that “4-fluoro-N’-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide” could potentially be used in the treatment of conditions associated with pain and inflammation.

Antimicrobial and Antifungal Activity

Thiazole derivatives have demonstrated antimicrobial and antifungal activities . This suggests potential applications of “4-fluoro-N’-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide” in combating various bacterial and fungal infections.

Antiviral Activity

Thiazole derivatives have also been found to have antiviral properties . This indicates that “4-fluoro-N’-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide” could potentially be used in the treatment of viral infections.

Antitumor or Cytotoxic Activity

Thiazole derivatives have been reported to have antitumor or cytotoxic activities . This suggests that “4-fluoro-N’-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide” could potentially be used in cancer treatment.

Neuroprotective Activity

Thiazole derivatives have been found to have neuroprotective properties . This suggests potential applications of “4-fluoro-N’-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide” in the treatment of neurological disorders.

Antitubercular Activity

Benzohydrazide derivatives, which include the compound , have been found to have antitubercular activities . This suggests potential applications of “4-fluoro-N’-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide” in the treatment of tuberculosis.

Potential Inhibitor of Prostate Cancer

Benzohydrazide derivatives have been reported as potential inhibitors of prostate cancer . This suggests that “4-fluoro-N’-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide” could potentially be used in the treatment of prostate cancer.

Direcciones Futuras

Mecanismo De Acción

Target of Action

The compound “4-fluoro-N’-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide” is a derivative of thiazole . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects Thiazole derivatives have been reported to inhibit the cyclooxygenase (cox) enzymes , which play a crucial role in inflammation and pain.

Mode of Action

Thiazole derivatives have been reported to inhibit cox enzymes . COX enzymes are responsible for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . By inhibiting these enzymes, thiazole derivatives can potentially reduce inflammation and pain.

Biochemical Pathways

Given the reported inhibition of cox enzymes by thiazole derivatives , it can be inferred that the arachidonic acid pathway, which leads to the production of pro-inflammatory mediators, could be affected. This could result in reduced inflammation and pain.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects could potentially result from the inhibition of COX enzymes and the subsequent reduction in pro-inflammatory mediators .

Propiedades

IUPAC Name |

4-fluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3OS/c1-9-3-2-4-12-13(9)17-15(21-12)19-18-14(20)10-5-7-11(16)8-6-10/h2-8H,1H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKDPWIVGOVERI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[(dimethylsulfamoyl)amino]ethyl}-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B6500241.png)

![ethyl 4-({2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate](/img/structure/B6500262.png)

![2-[7-(4-methoxyphenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-propylacetamide](/img/structure/B6500265.png)

![N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B6500273.png)

![4-tert-butyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6500283.png)

![N-cycloheptyl-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B6500288.png)

![N-benzyl-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B6500295.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B6500303.png)

![N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6500307.png)

![4-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6500310.png)